4-N-butan-2-ylbenzene-1,4-diamine
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Overview
Description
4-N-butan-2-ylbenzene-1,4-diamine is an organic compound characterized by the presence of a benzene ring substituted with two amino groups and a butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-butan-2-ylbenzene-1,4-diamine typically involves the alkylation of benzene-1,4-diamine with butan-2-yl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or dimethylformamide, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-N-butan-2-ylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding primary or secondary amines.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-N-butan-2-ylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism by which 4-N-butan-2-ylbenzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Benzene-1,4-diamine: Lacks the butan-2-yl group, making it less hydrophobic.
N,N-dimethylbenzene-1,4-diamine: Contains methyl groups instead of butan-2-yl, affecting its reactivity and solubility.
Uniqueness: 4-N-butan-2-ylbenzene-1,4-diamine is unique due to the presence of the butan-2-yl group, which enhances its hydrophobicity and influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Properties
IUPAC Name |
4-N-butan-2-ylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBRHCVQODXRRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307747 |
Source
|
Record name | 4-N-butan-2-ylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10029-30-8 |
Source
|
Record name | 1, N-(1-methylpropyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-N-butan-2-ylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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